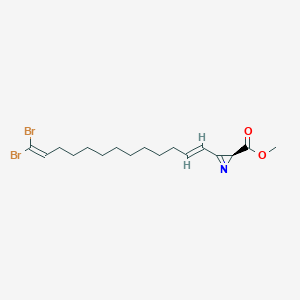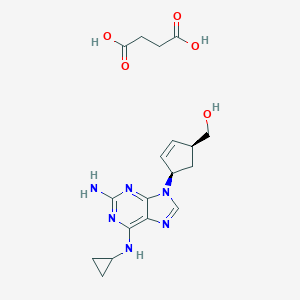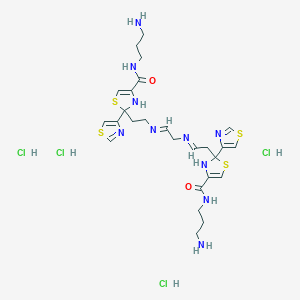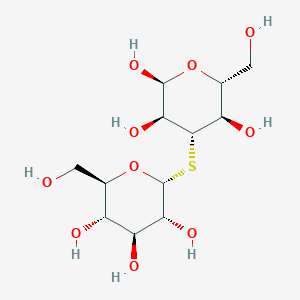
Antazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antazirine is a heterocyclic compound with a pyridine ring and an imidazole ring fused together. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Oxidation and Degradation Pathways
Antazirine, as part of the broader category of antipyrine compounds, has been studied for its reaction kinetics and degradation pathways when exposed to oxidizing agents like chlorine dioxide. This research is relevant in understanding how antazirine behaves in various environmental conditions, particularly in aquatic environments. The reaction of antazirine with chlorine dioxide follows second-order kinetics, and specific structural changes occur during the reaction, including vulnerability of certain bonds under electrophilic attack. Such insights are crucial in assessing the environmental impact and removal processes of antazirine in water treatment facilities (Jia, Feng, Liu, & Zhang, 2017).
Photocatalytic Removal Studies
The efficiency of photocatalytic processes in removing antazirine has been explored, particularly under visible light. Studies on multiwall carbon nanotubes/BiOI photocatalysts show enhanced photodegradation of antazirine under visible light, marking a significant step in removing pharmaceutical compounds from water. This research contributes to developing more effective and energy-efficient methods for treating water contaminated with pharmaceuticals like antazirine (Gao, Yin, Feng, Liu, Du, Duan, & Zhang, 2020).
Antiviral and Antibacterial Applications
Antazirine, under the broader category of azoloazine compounds, has been investigated for its potential in creating antiviral and antibacterial preparations. This area of research is significant in developing new therapeutic agents, particularly those effective against various viruses and bacteria. The synthesis and study of antazirine's antiviral activity could pave the way for novel treatments for infectious diseases (Chupakhin, Charushin, & Rusinov, 2016).
Synthesis and Application in Natural Product Chemistry
The total synthesis of antazirine, particularly its geometrical isomers, has been achieved, which is a significant advancement in the field of natural product chemistry. This synthesis is crucial for the development of new pharmaceuticals and for understanding the structural and functional aspects of these natural products (Kadam & Sudhakar, 2015).
Propiedades
Número CAS |
170554-75-3 |
|---|---|
Nombre del producto |
Antazirine |
Fórmula molecular |
C17H25Br2NO2 |
Peso molecular |
435.2 g/mol |
Nombre IUPAC |
methyl (2S)-3-[(1E)-13,13-dibromotrideca-1,12-dienyl]-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C17H25Br2NO2/c1-22-17(21)16-14(20-16)12-10-8-6-4-2-3-5-7-9-11-13-15(18)19/h10,12-13,16H,2-9,11H2,1H3/b12-10+/t16-/m0/s1 |
Clave InChI |
KUIICVNFNJTIGS-TYZQSYOASA-N |
SMILES isomérico |
COC(=O)[C@@H]1C(=N1)/C=C/CCCCCCCCCC=C(Br)Br |
SMILES |
COC(=O)C1C(=N1)C=CCCCCCCCCCC=C(Br)Br |
SMILES canónico |
COC(=O)C1C(=N1)C=CCCCCCCCCCC=C(Br)Br |
Sinónimos |
antazirine antazirine, (4E)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)



![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)


![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)

![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)

